Cyclopropylmethyl-(2-isobutoxyphenyl)-amine

CAS No.: 1179192-11-0

Cat. No.: VC3005887

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179192-11-0 |

|---|---|

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | N-(cyclopropylmethyl)-2-(2-methylpropoxy)aniline |

| Standard InChI | InChI=1S/C14H21NO/c1-11(2)10-16-14-6-4-3-5-13(14)15-9-12-7-8-12/h3-6,11-12,15H,7-10H2,1-2H3 |

| Standard InChI Key | TYMZBVCBWCHPOB-UHFFFAOYSA-N |

| SMILES | CC(C)COC1=CC=CC=C1NCC2CC2 |

| Canonical SMILES | CC(C)COC1=CC=CC=C1NCC2CC2 |

Introduction

Chemical Properties and Structure

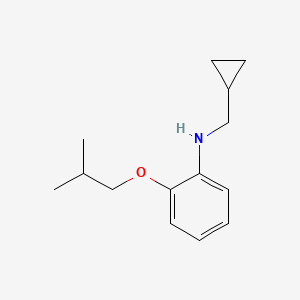

Cyclopropylmethyl-(2-isobutoxyphenyl)-amine possesses a well-defined structure characterized by several key functional groups. Its molecular formula is C14H21NO with a molecular weight of 219.32 g/mol. The compound features an aniline core with two key substitutions: an isobutoxy group at the 2-position of the phenyl ring and a cyclopropylmethyl group attached to the nitrogen atom .

Structural Characteristics

The structural elements of this compound include:

-

A benzene ring with an amino group and an isobutoxy substituent

-

A cyclopropyl ring connected to the amino nitrogen via a methylene bridge

-

The isobutoxy group (2-methylpropoxy) at the ortho position to the amino group

Physical and Chemical Data

Analytical Characterization

The structural confirmation of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine would typically involve several advanced analytical techniques that are standard in organic chemistry research.

Mass Spectrometry

Mass spectrometric analysis would likely show:

-

Molecular ion peak at m/z 219 corresponding to the molecular weight

-

Fragmentation patterns characteristic of cyclopropyl rings and isobutoxy groups

-

Potential loss of the cyclopropylmethyl group or isobutoxy fragments

Infrared Spectroscopy

Key IR absorption bands would include:

-

N-H stretching (if secondary amine)

-

C-H stretching of cyclopropyl and isobutyl groups

-

C-O-C stretching of the ether linkage

-

Aromatic C=C stretching

Research Findings

Current research on Cyclopropylmethyl-(2-isobutoxyphenyl)-amine specifically is limited, but studies on related compounds provide valuable insights into potential properties and applications.

Structure-Activity Relationships

Research on related compounds containing cyclopropylmethyl groups attached to nitrogenous bases has shown that:

-

The cyclopropylmethyl moiety can significantly alter the binding properties of the compounds to various receptors

-

The presence of additional functional groups, such as the isobutoxy in this case, can further modulate biological activity

-

The spatial arrangement provided by the cyclopropyl ring creates unique three-dimensional structures that may influence molecular recognition processes

Comparative Studies

When compared with other similar compounds, cyclopropylmethyl-containing structures have demonstrated:

-

Enhanced stability in certain biological environments

-

Altered lipophilicity and membrane permeability

-

Modified pharmacokinetic properties

Comparison with Similar Compounds

To better understand the potential properties and applications of Cyclopropylmethyl-(2-isobutoxyphenyl)-amine, it is useful to compare it with structurally related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume